molecular formula C21H21N3O4 B2521345 2-ethoxy-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)nicotinamide CAS No. 1206987-32-7

2-ethoxy-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)nicotinamide

Cat. No.: B2521345
CAS No.: 1206987-32-7
M. Wt: 379.416
InChI Key: WPIMVIJHCZQVGJ-UHFFFAOYSA-N
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Description

2-ethoxy-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
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Scientific Research Applications

Structural and Biochemical Insights

1. DNA Damage Recovery and Cellular Processes Nicotinamide analogues have been studied for their effects on cellular recovery following DNA damage. These compounds, including various benzamide derivatives, have been shown to influence cellular processes such as cell division, DNA synthesis, and the intracellular levels of critical biomolecules like poly(adenosine diphosphate ribose) (Jacobson et al., 1984).

2. Interaction with Biological Targets Nicotinamide derivatives have been synthesized and evaluated for their affinity to biological receptors, such as 5-HT3 and dopamine D2 receptors, highlighting their potential for targeted pharmacological applications (Hirokawa et al., 1998).

3. Enzymatic Activity and Metabolic Pathways The role of nicotinamide N-methyltransferase (NNMT) in metabolizing nicotinamide and related compounds has been a subject of study, revealing insights into its biochemical properties and individual variation in activity, which could influence the metabolism of nicotinamide derivatives (Rini et al., 1990).

Pharmacological and Therapeutic Applications

1. Neuroprotection and Cellular Protection Research on nicotinamide derivatives has explored their potential in protecting against cellular damage induced by conditions such as hypoxia/reoxygenation, suggesting their applicability in developing neuroprotective drugs (Iwamoto & Kita, 2006).

2. Antiprotozoal and Herbicidal Activities Nicotinamide analogues have shown promise in treating protozoal infections and as potential herbicides, indicating their broad spectrum of bioactivity and utility in developing new therapeutic agents and agricultural chemicals (Ismail et al., 2003).

3. Inhibition of Histone Deacetylases (HDACs) Certain nicotinamide derivatives have been developed as selective inhibitors of histone deacetylase 6 (HDAC6), with implications for treating diseases characterized by abnormal protein acetylation, such as Alzheimer's disease (Lee et al., 2018).

Future Directions

Benzofuran derivatives, like the one , are a focus of ongoing research due to their wide range of biological activities and potential applications as drugs . Future research will likely continue to explore the synthesis, properties, and biological activity of these and related compounds.

Biochemical Analysis

Biochemical Properties

2-ethoxy-N-((5-(2-methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl)nicotinamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interactions of this compound with these biomolecules are crucial for its biochemical properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives, including this compound, have been found to modulate these cellular processes, leading to potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The benzofuran moiety in the compound is known to interact with various molecular targets, contributing to its biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activities over extended periods, making them suitable for long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while at higher doses, toxic or adverse effects may be observed. The dosage-dependent effects of this compound are crucial for determining its therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The benzofuran moiety in the compound plays a key role in its metabolic interactions, contributing to its biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activities .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function .

Properties

IUPAC Name

2-ethoxy-N-[[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-26-21-17(5-4-8-22-21)20(25)23-12-16-11-19(28-24-16)14-6-7-18-15(10-14)9-13(2)27-18/h4-8,10-11,13H,3,9,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIMVIJHCZQVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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